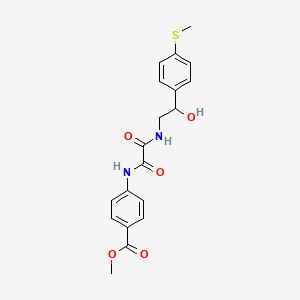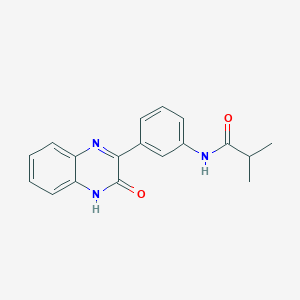
N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)isobutyramide, also known as GW 501516 or Cardarine, is a synthetic drug that has gained popularity in the scientific community due to its potential applications in research. It belongs to a class of drugs known as selective androgen receptor modulators (SARMs), which are designed to selectively target androgen receptors in the body. Unlike other SARMs, GW 501516 does not target androgen receptors, but instead activates the peroxisome proliferator-activated receptor delta (PPARδ) pathway.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Quinoxaline derivatives, including N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)isobutyramide, have been evaluated for their antibacterial activity against various bacteria. They have shown very good to moderate activity against both gram-positive bacteria (Staphylococcus aureus MTCC 96 and Streptococcus pyogenes MTCC 442) and gram-negative bacteria (Escherichia coli MTCC 443 and Pseudomonas aeruginosa MTCC 441) .
Antifungal Activity
Quinoxalines are known to have prominent antifungal effects . Therefore, it’s plausible that N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)isobutyramide could also exhibit antifungal properties.
Antiviral Activity
Quinoxalines have been reported to have antiviral properties . This suggests that N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)isobutyramide could potentially be used in antiviral research.
Antimicrobial Activity
Quinoxalines, including N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)isobutyramide, have been found to have antimicrobial properties . This makes them potentially useful in the development of new antimicrobial agents.
Cancer Treatment
Quinoxaline derivatives have become a crucial component in drugs used to treat cancerous cells . Therefore, N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)isobutyramide could potentially be used in cancer treatment research.
Treatment of AIDS
Quinoxaline derivatives have been used in the treatment of AIDS . This suggests that N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)isobutyramide could potentially be used in AIDS treatment research.
Treatment of Plant Viruses
Quinoxaline derivatives have been used in the treatment of plant viruses . This suggests that N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)isobutyramide could potentially be used in plant virus treatment research.
Treatment of Schizophrenia
Quinoxaline derivatives have been used in the treatment of schizophrenia . This suggests that N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)isobutyramide could potentially be used in schizophrenia treatment research.
Propiedades
IUPAC Name |
2-methyl-N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-11(2)17(22)19-13-7-5-6-12(10-13)16-18(23)21-15-9-4-3-8-14(15)20-16/h3-11H,1-2H3,(H,19,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKWQXLDBFIVCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)isobutyramide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2682065.png)
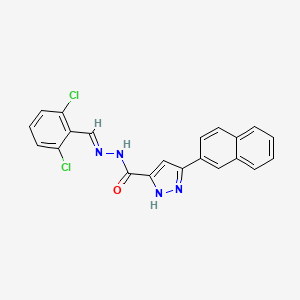
![Ethyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2682067.png)
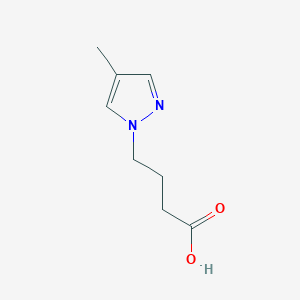
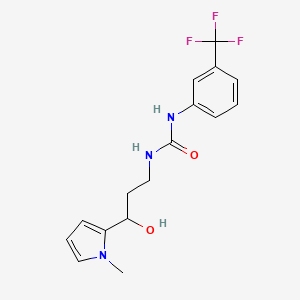
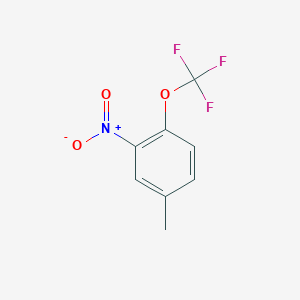
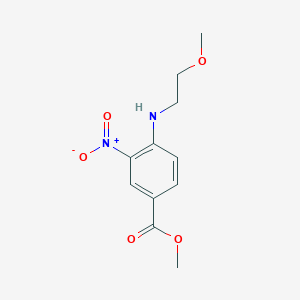
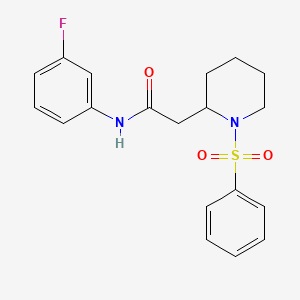
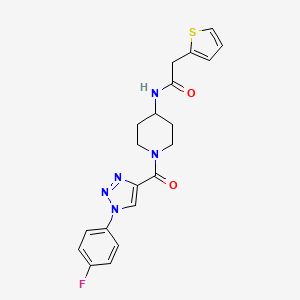
![3-[2-Oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]-5-prop-2-ynylimidazolidine-2,4-dione](/img/structure/B2682078.png)
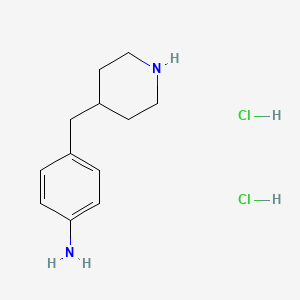
![3-({[(Anilinocarbonyl)oxy]imino}methyl)-4-chloro-1,2-dihydronaphthalene](/img/structure/B2682083.png)
![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2682084.png)
